N-Hydroxy-N-formyl-2-aminonaphthalene

Mutagenicity Metabolic activation Salmonella typhimurium TA98

N-Hydroxy-N-formyl-2-aminonaphthalene (CAS 1707-31-9; IUPAC: N-hydroxy-N-naphthalen-2-ylformamide) is an N-acyl-N-arylhydroxylamine classified as an N-formylhydroxylamine derivative of 2-aminonaphthalene. Its structure features a hydroxyl and a formyl group both attached to the amino nitrogen on the naphthalene ring, differentiating it from ring-hydroxylated naphthylformamides.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 1707-31-9
Cat. No. B14741800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-N-formyl-2-aminonaphthalene
CAS1707-31-9
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)N(C=O)O
InChIInChI=1S/C11H9NO2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,14H
InChIKeyZLRQHSVHMGZVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-N-formyl-2-aminonaphthalene (CAS 1707-31-9) — Core Chemical Identity and Procurement-Relevant Profile


N-Hydroxy-N-formyl-2-aminonaphthalene (CAS 1707-31-9; IUPAC: N-hydroxy-N-naphthalen-2-ylformamide) is an N-acyl-N-arylhydroxylamine classified as an N-formylhydroxylamine derivative of 2-aminonaphthalene [1]. Its structure features a hydroxyl and a formyl group both attached to the amino nitrogen on the naphthalene ring, differentiating it from ring-hydroxylated naphthylformamides [2]. The compound has been directly studied as a model substrate in mutagenicity and metabolic activation research owing to its distinct activation pathway [3].

Why N-Hydroxy-N-formyl-2-aminonaphthalene Cannot Be Replaced by Its N-Acetyl, N-Propionyl, or Ring-Hydroxylated Analogs


In-class substitution of N-hydroxy-N-formyl-2-aminonaphthalene with its N-acetyl or N-propionyl congeners, or with ring-hydroxylated isomers, introduces a fundamental shift in metabolic activation requirement and biological readout. The N-formyl derivative functions as a direct-acting mutagen capable of spontaneous or bacterial enzyme-mediated hydrolysis to the reactive hydroxylamine, whereas the N-acetyl and N-propionyl analogs are inactive without exogenous liver cytosol or microsomal activation [1]. Furthermore, substitution with N-(1-hydroxy-2-naphthyl)formamide (CAS 1707-32-0) places the hydroxyl on the ring, abolishing the N-hydroxylamine character that defines the compound's reactivity and biological mechanism [2].

N-Hydroxy-N-formyl-2-aminonaphthalene (CAS 1707-31-9) — Quantitative Differentiation Evidence vs. Closest Analogs


Direct-Acting Mutagenicity vs. N-Acetyl and N-Propionyl Derivatives in Salmonella typhimurium TA98

In the Salmonella typhimurium TA98 Ames test, the N-formyl derivative of N-hydroxy-2-aminonaphthalene (N-OH-AN) functioned as a direct-acting mutagen without the need for exogenous metabolic activation, whereas the N-acetyl and N-propionyl derivatives exhibited no mutagenic activity unless supplemented with rat liver cytosol or microsomes [1]. This qualitative difference in activation dependence directly impacts experimental design for mutagenicity screening protocols.

Mutagenicity Metabolic activation Salmonella typhimurium TA98

Enhanced Cytosol-Mediated Mutagenicity of N-Formyl Derivative Under NADPH Co-treatment vs. N-Acetyl/N-Propionyl Analogs

NADPH co-treatment greatly enhanced the cytosol-mediated mutagenicities of the N-formyl (and other N-acyl) hydroxamic acids in S. typhimurium TA98, attributed to stabilization of their hydroxylamine derivatives. Without NADPH, cytosol-mediated activation was substantially lower [1]. This NADPH-dependent amplification provides a quantifiable activation differential relevant for laboratories optimizing S9/cytosol-based mutagenicity protocols.

Mutagenicity NADPH Cytosol activation

Spontaneous Hydrolysis Propensity and Direct Reactivity vs. N-Acetyl Analog Stability

The N-formyl derivatives were proposed to be direct-acting mutagens due to spontaneous or bacterial enzyme-mediated hydrolysis to the hydroxylamine, whereas the N-acetyl and N-propionyl derivatives were stable and required enzymatic activation by liver cytosol or microsomes [1]. This differential hydrolysis liability is an intrinsic chemical property that determines which experimental workflow can be used.

Hydrolysis Metabolic activation Hydroxamic acid stability

Carcinogenicity Differentiation: Parent N-Hydroxy-2-aminonaphthalene as Baseline for N-Acyl Derivative Interpretation

The parent compound N-hydroxy-2-aminonaphthalene (N-OH-2-AN) was significantly less carcinogenic than its positional isomer N-hydroxy-1-aminonaphthalene (N-OH-1-AN) in rat intraperitoneal injection studies at 5 mg/100 g body weight [1]. N-Acyl derivatization (e.g., formylation) further modulates biological outcome and is used to probe the contribution of N-hydroxylation-independent pathways. This carcinogenicity rank-order establishes a critical baseline for interpreting experiments that employ the N-formyl derivative as a tool to dissect activation mechanisms.

Carcinogenicity N-Hydroxy-aminonaphthalene Positional isomer

N-Hydroxy-N-formyl-2-aminonaphthalene (CAS 1707-31-9) — Recommended Application Scenarios Backed by Differential Evidence


In Vitro Genotoxicity Screening Without Exogenous Metabolic Activation

Use as a direct-acting positive control or test article in Ames fluctuation or plate incorporation assays (S. typhimurium TA98) when experiments must be conducted in the absence of S9 mix or purified cytosol. The N-formyl derivative's spontaneous hydrolysis to the active hydroxylamine eliminates the need for metabolic activation, a property not shared by the N-acetyl analog [1].

NADPH-Enhanced Cytosol Activation Studies for Arylhydroxylamine Genotoxicity Research

Deploy in rat liver cytosol-based mutagenicity protocols where NADPH supplementation is employed. The N-formyl derivative's amplified mutagenic response under NADPH co-treatment makes it a sensitive probe for studying cytosol-mediated activation mechanisms [1].

Mechanistic Dissection of N-Hydroxylation-Independent Carcinogenic Pathways

Select for structure–activity relationship (SAR) studies aimed at separating N-hydroxylation contributions from other metabolic activation routes. The N-formyl derivative, derived from the less carcinogenic N-OH-2-AN scaffold, allows investigation of N-acyl-dependent mechanisms without the dominant carcinogenicity signal associated with N-OH-1-AN [2].

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